

The Solubility Profile of 6-Bromooxindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Bromooxindole

Cat. No.: B126910

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This technical guide provides an in-depth overview of the solubility of **6-bromooxindole** in organic solvents, catering to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and contextualizes the compound's relevance in signaling pathways.

Core Data Presentation: Solubility of 6-Bromooxindole

Quantitative solubility data for **6-bromooxindole** in a range of common organic solvents is crucial for its application in research and development. While comprehensive data across a wide spectrum of solvents is not readily available in the public domain, this guide presents the verified solubility in a key solvent.

Table 1: Quantitative Solubility of **6-Bromooxindole**

Solvent	Solubility	Molar Equivalent	Method	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL[1]	471.61 mM[1]	Not Specified	Requires ultrasonic assistance for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended[1].
Ethanol	Data not available	Data not available	-	-
Methanol	Data not available	Data not available	-	-
Acetone	Data not available	Data not available	-	-

Note: Extensive searches did not yield specific quantitative solubility data for **6-bromooxindole** in ethanol, methanol, or acetone. The related compound, 6-bromoindole, is reported to have good solubility in polar organic solvents like ethanol and acetone, though no quantitative values are provided[2].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like **6-bromooxindole**, based on established principles in medicinal chemistry.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of **6-bromooxindole** in a specific solvent at a controlled temperature.

Materials:

- **6-Bromooxindole** (solid)
- Selected organic solvent (e.g., DMSO, ethanol, etc.)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Micropipettes
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

- Add an excess amount of solid **6-bromooxindole** to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
- Dispense a precise volume of the chosen solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

- Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. This timeframe should be validated to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- To separate the undissolved solid, centrifuge the samples at a high speed.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
- Analyze the diluted samples by HPLC to determine the concentration of **6-bromooxindole**.
- The solubility is then calculated based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which **6-bromooxindole** precipitates from a solution when added from a concentrated stock.

Materials:

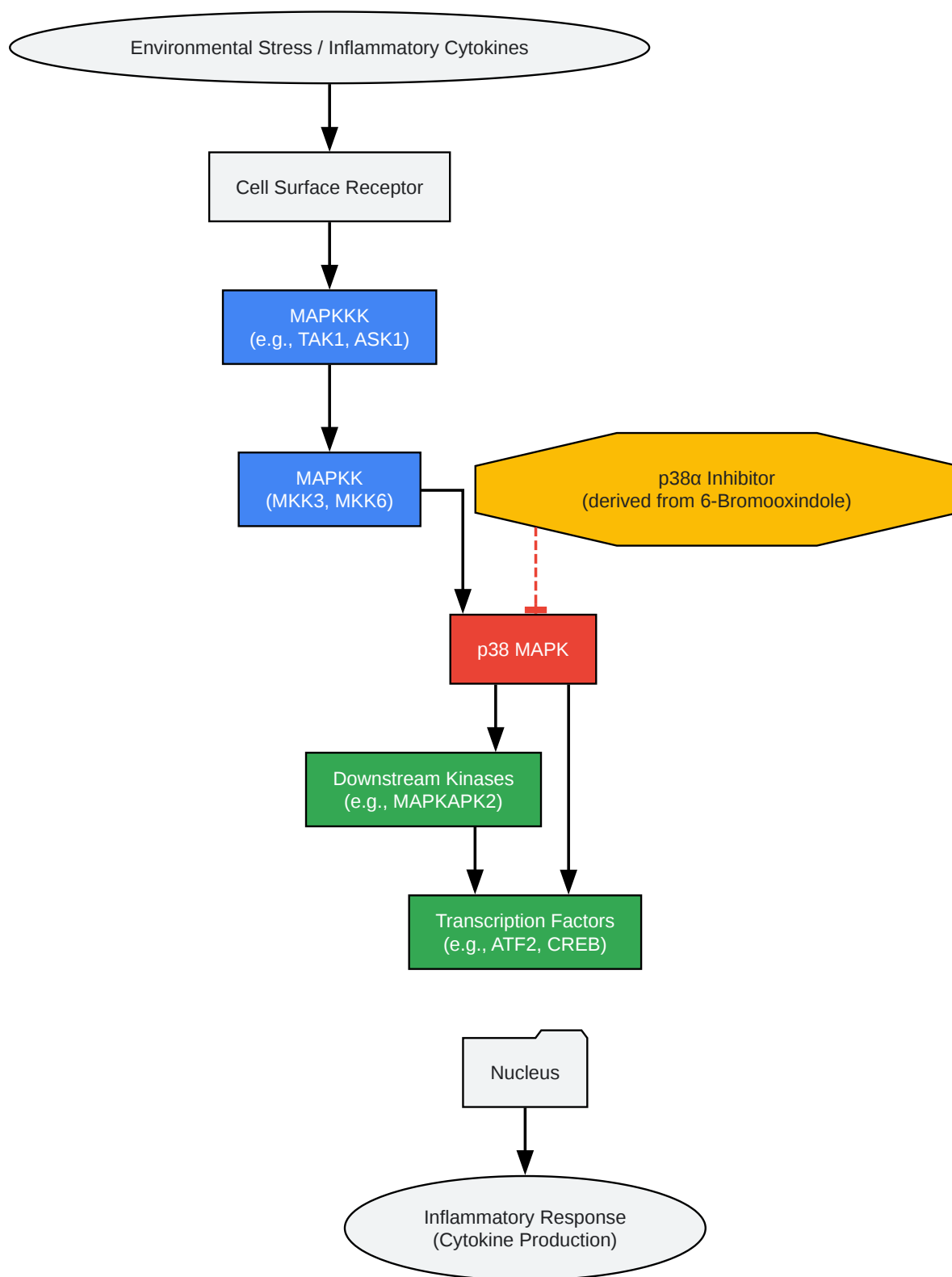
- **6-Bromooxindole**
- Dimethyl Sulfoxide (DMSO) for stock solution
- Aqueous buffer or organic solvent of interest
- 96-well microplates
- Automated liquid handler
- Plate reader capable of detecting light scattering or turbidity (nephelometer)

Procedure:

- Prepare a high-concentration stock solution of **6-bromooxindole** in DMSO (e.g., 10-20 mM).
- Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO directly in a 96-well plate.
- In a separate 96-well plate, dispense the aqueous buffer or organic solvent of interest.
- Transfer a small, precise volume of the **6-bromooxindole**/DMSO solutions to the corresponding wells of the plate containing the test solvent. This rapid addition of a DMSO solution to an anti-solvent will induce precipitation if the solubility limit is exceeded.
- Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity or light scattering in each well using a plate reader.
- The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Signaling Pathway and Experimental Workflow Visualization

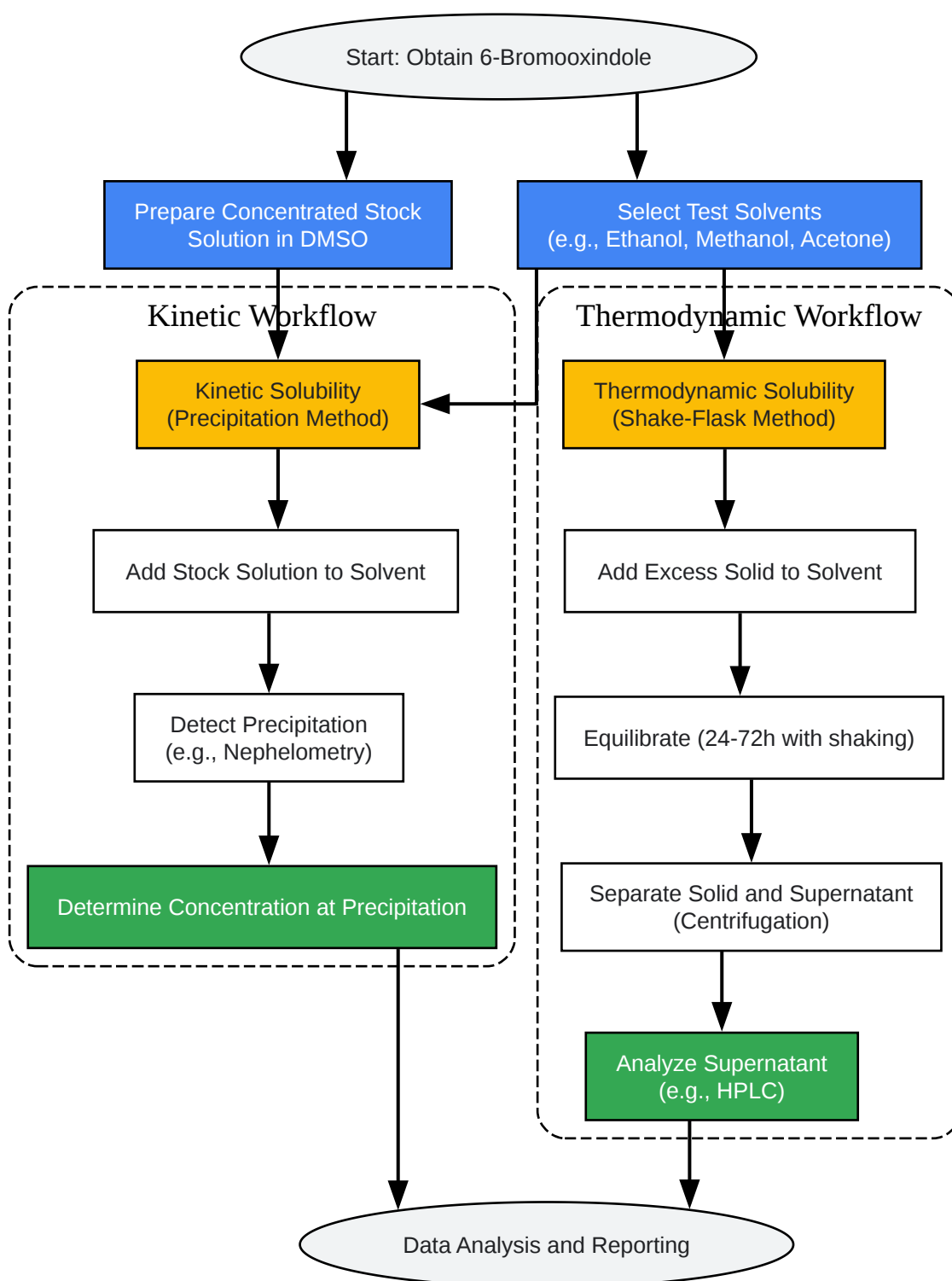
6-Bromooxindole serves as a key intermediate in the synthesis of p38 α mitogen-activated protein kinase (MAPK) inhibitors, which are investigated for their anti-inflammatory properties[1][3]. The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress.



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p38 MAPK Signaling Pathway Inhibition

The diagram above illustrates the p38 MAPK signaling cascade. External stimuli activate a series of kinases (MAPKKK and MAPKK) that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to an inflammatory response. Inhibitors derived from **6-bromooxindole** can block the activity of p38 α , thereby attenuating this inflammatory cascade.



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Experimental Workflow for Solubility Determination

The workflow diagram outlines the key stages in determining the solubility of **6-bromooxindole**. It delineates two primary approaches: the thermodynamic (shake-flask) method and the kinetic (precipitation) method. Both workflows culminate in the analysis and reporting of the solubility data, providing a comprehensive understanding of the compound's behavior in different solvent systems.

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